N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
CAS No.: 1049338-82-0
Cat. No.: VC8438685
Molecular Formula: C22H21ClFN5O2
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049338-82-0 |
|---|---|
| Molecular Formula | C22H21ClFN5O2 |
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H21ClFN5O2/c1-31-17-5-2-15(3-6-17)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-4-7-19(24)18(23)14-16/h2-9,14H,10-13H2,1H3,(H,25,30) |
| Standard InChI Key | XZRUSNOUMALKSR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Key Features
| Property | Description |
|---|---|
| Molecular Formula | CHClFNO |
| Functional Groups | Amide (-CONH), Methoxy (-OCH), Halogens (Cl, F), Piperazine Ring |
| Molecular Weight | Approx. 416 g/mol |
| Structural Highlights | Pyridazine ring fused with aromatic and heterocyclic systems |
The presence of halogens (chlorine and fluorine) enhances its potential for bioactivity, while the methoxy group contributes to solubility and electron-donating effects.
Synthesis Pathway
A plausible synthetic route for this compound involves:
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Formation of the Pyridazine Core:
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Starting with hydrazine derivatives reacting with diketones or α,β-unsaturated ketones to form pyridazines.
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Functionalization of Pyridazine:
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Introduction of the 4-methoxyphenyl group using electrophilic substitution or coupling reactions.
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Piperazine Derivatization:
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Coupling the pyridazinyl intermediate with piperazine to form the desired amide bond.
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Final Substitution:
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Reacting the product with 3-chloro-4-fluorophenyl isocyanate to yield the target compound.
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Example Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Pyridazine Formation | Hydrazine hydrate, diketone, reflux in ethanol |
| Piperazine Coupling | Pyridazinyl chloride, piperazine, base (e.g., KCO) |
| Final Amide Formation | 3-Chloro-4-fluorophenyl isocyanate, solvent (e.g., DMF), room temperature |
Potential Applications
This compound's structure suggests applications in medicinal chemistry due to its pharmacophore-rich design.
Biological Activity
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Anticancer Potential:
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The pyridazinyl-piperazine backbone has been explored for cytotoxicity against various cancer cell lines.
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Antibacterial/Antifungal Use:
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Halogenated aromatic compounds often exhibit antimicrobial properties.
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CNS Activity:
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Piperazine derivatives are known for their role in modulating neurotransmitter receptors.
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Analytical Data
To confirm its identity and purity, the following techniques are typically employed:
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks for amide (C=O stretch ~1650 cm), C-F (~1050 cm), C-Cl |
| NMR Spectroscopy | H NMR: Aromatic protons (~7-8 ppm), Methoxy (~3.7 ppm), Piperazine (~2.5 ppm) |
| Mass Spectrometry | Molecular ion peak at 416 m/z corresponding to CHClFNO |
Crystallographic Data
Single-crystal X-ray diffraction could provide detailed bond lengths and angles, confirming its conformation.
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